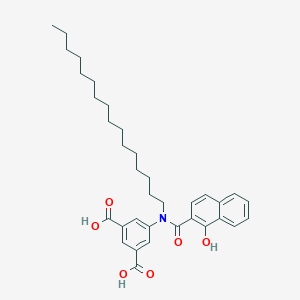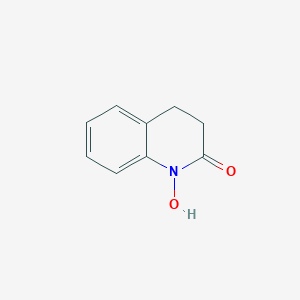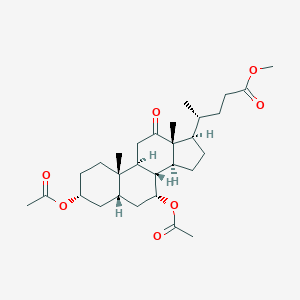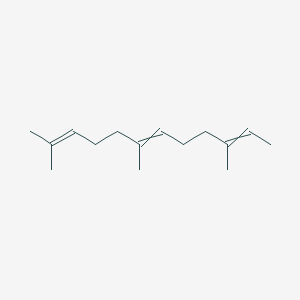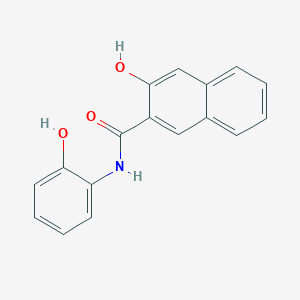
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-hydroxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-hydroxyphenyl)- is a chemical compound that belongs to the class of carboxamides. It is also known as 2-Hydroxy-N-(2-hydroxyphenyl)-3-naphthamide or 2-Hydroxy-N-(2-hydroxyphenyl)naphthalene-3-carboxamide. This compound has been widely studied for its potential applications in scientific research.
作用機序
The mechanism of action of 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-hydroxyphenyl)- is not fully understood. However, it is believed that this compound exerts its effects by inhibiting certain enzymes and signaling pathways involved in cell proliferation and inflammation.
生化学的および生理学的効果
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-hydroxyphenyl)- has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. It has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
実験室実験の利点と制限
One of the main advantages of using 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-hydroxyphenyl)- in lab experiments is its ability to inhibit the growth of cancer cells and reduce inflammation. This makes it a valuable tool for studying the mechanisms involved in these processes. However, one of the limitations of using this compound is its potential toxicity, which can vary depending on the concentration used and the type of cells being studied.
将来の方向性
There are several future directions for the study of 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-hydroxyphenyl)-. One of the most significant directions is the development of more potent and selective analogs of this compound for the treatment of cancer and other diseases. Another direction is the study of the mechanisms involved in the anti-inflammatory and neuroprotective effects of this compound. Finally, the use of this compound as a tool for the study of the molecular mechanisms involved in cancer and inflammation is also an area of future research.
合成法
The synthesis of 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-hydroxyphenyl)- can be achieved through several methods. One of the most common methods is the reaction of 2-hydroxybenzaldehyde with 2-naphthoyl chloride in the presence of a base. This reaction results in the formation of the intermediate 2-hydroxy-N-(2-naphthoyl)benzamide, which is then treated with a reducing agent to obtain the final product.
科学的研究の応用
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-hydroxyphenyl)- has been studied for its potential applications in various scientific research fields. One of the most significant applications is in the development of drugs for the treatment of cancer. This compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. It has also been studied for its potential applications in the treatment of inflammation, diabetes, and neurodegenerative disorders.
特性
CAS番号 |
16215-75-1 |
|---|---|
製品名 |
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-hydroxyphenyl)- |
分子式 |
C17H13NO3 |
分子量 |
279.29 g/mol |
IUPAC名 |
3-hydroxy-N-(2-hydroxyphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C17H13NO3/c19-15-8-4-3-7-14(15)18-17(21)13-9-11-5-1-2-6-12(11)10-16(13)20/h1-10,19-20H,(H,18,21) |
InChIキー |
NETKVQLBQSBWRC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=CC=C3O)O |
正規SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=CC=C3O)O |
その他のCAS番号 |
16215-75-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



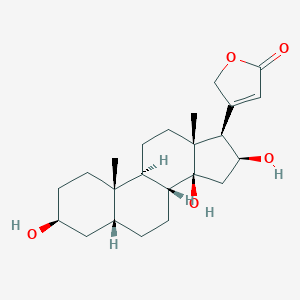
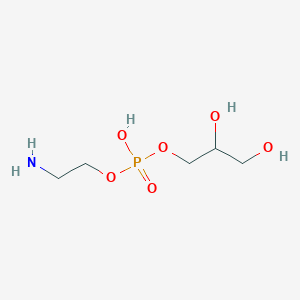
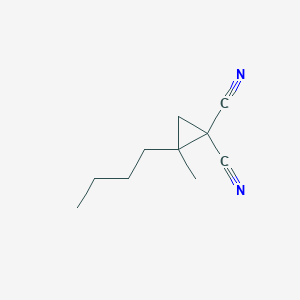
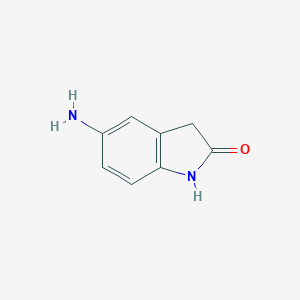
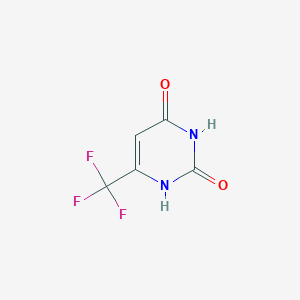
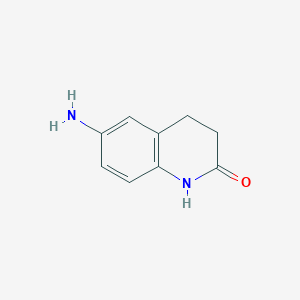
![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B107754.png)


